REACTION_CXSMILES
|
C1(NC2CCCCC2)CCCCC1.[CH2:14]([O:18][C:19]1[CH:27]=[CH:26][C:22]([C:23](O)=[O:24])=[CH:21][CH:20]=1)[C:15]#[C:16][CH3:17].S(Cl)([Cl:30])=O>ClCCl>[CH2:14]([O:18][C:19]1[CH:27]=[CH:26][C:22]([C:23]([Cl:30])=[O:24])=[CH:21][CH:20]=1)[C:15]#[C:16][CH3:17]
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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C(C#CC)OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction medium is cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at ambient temperature for 1 h 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the dicyclohexylamine salts are precipitated
|
Type
|
ADDITION
|
Details
|
by adding 50 ml of diethyl ether
|
Type
|
FILTRATION
|
Details
|
After filtration of the reaction medium
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)OC1=CC=C(C(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |